molecular formula C13H12F2N2O3 B13188561 Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13188561
M. Wt: 282.24 g/mol
InChI Key: ITWXXVCWINGEBY-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound with the molecular formula C13H12F2N2O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 2,6-difluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final step involves esterification with methanol to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its pyrazole core.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a potent inhibitor in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the pyrazole ring and the difluorophenyl group enhances its biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H12F2N2O3

Molecular Weight

282.24 g/mol

IUPAC Name

methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H12F2N2O3/c1-7-8(6-11(18)20-2)13(19)17(16-7)12-9(14)4-3-5-10(12)15/h3-5,16H,6H2,1-2H3

InChI Key

ITWXXVCWINGEBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=C(C=CC=C2F)F)CC(=O)OC

Origin of Product

United States

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